molecular formula C20H20FN3O B11512317 (4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11512317
M. Wt: 337.4 g/mol
InChI Key: GDNSECDLHDQDAD-UHFFFAOYSA-N
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Description

(4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenylamino group, and a propyl group attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate propyl-substituted diketone under acidic or basic conditions to yield the desired pyrazolone compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be carried out using continuous flow reactors, which offer advantages such as improved reaction control, scalability, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

(4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(4-CHLOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4E)-1-(4-BROMOPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-1-(4-FLUOROPHENYL)-4-{[(4-METHYLPHENYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methylphenyl)iminomethyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H20FN3O/c1-3-4-19-18(13-22-16-9-5-14(2)6-10-16)20(25)24(23-19)17-11-7-15(21)8-12-17/h5-13,23H,3-4H2,1-2H3

InChI Key

GDNSECDLHDQDAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)C

Origin of Product

United States

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